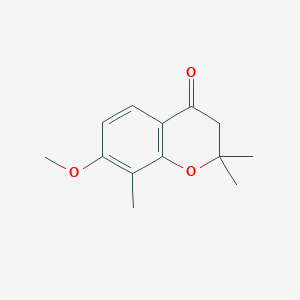

7-Methoxy-2,2,8-trimethyl-4-chromanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxy-2,2,8-trimethyl-4-chromanone is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of chromanones, including 7-Methoxy-2,2,8-trimethyl-4-chromanone, exhibit promising anticancer properties. Various studies have focused on their efficacy against different cancer cell lines.

Case Studies:

- Study on Breast Cancer Cells: A series of chroman derivatives were synthesized and evaluated for their anti-breast cancer activity. Notably, certain derivatives showed remarkable inhibitory effects on the growth of the MCF-7 human breast cancer cell line. For instance, compound 6i exhibited a GI50 value of 34.7 µM, indicating significant anticancer potential .

- In vitro Cytotoxicity Assessment: In another study assessing the cytotoxic activity of newly synthesized chromanone derivatives against various cancer cell lines (including MCF-7 and HCT-116), several compounds demonstrated selective cytotoxicity. The MTT assay revealed that most compounds had a notable impact on the viability of cancer cells while sparing normal fibroblast cells .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored extensively. Its derivatives have shown activity against a range of microbial strains.

Case Studies:

- Antibacterial Activity: A study focused on the synthesis and antimicrobial evaluation of new chromanone derivatives found significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds such as 6d and 6e displayed low MIC values (minimum inhibitory concentration), suggesting their potential as future antituberculosis agents .

- Fungal Inhibition: Additional investigations into the antifungal properties revealed that specific chromanone derivatives inhibited fungal strains like Candida albicans and Penicillium chrysogenum effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of chromanone derivatives. Research indicates that modifications in the chemical structure can significantly influence biological activity.

Data Table: Structure-Activity Relationships

| Compound | Structure | Evaluation | Inference |

|---|---|---|---|

| Compound 1 | (E)-3-benzylidene derivative | Evaluated against MDA-MB-231 | Significant inhibition with IC50 = 7.56 µM |

| Compound 2 | 6,7-Methylenedioxy derivative | Tested against MCF-7 | Highest anticancer activity (IC50 ≤ 9.3 µg/ml) |

| Compound 3 | Hydroxy flavanones | Against colorectal carcinoma cells | Potent cytotoxic activity observed |

| Compound 4 | Spiro [chroman-2,4′-piperidin]-4-one | Tested against multiple cancer lines | Most potent with IC50 = 5.62 ± 1.33 μM |

Future Directions in Research

The ongoing research into this compound suggests several future directions:

- Development of Novel Derivatives: Continued synthesis and evaluation of new derivatives could lead to more effective anticancer and antimicrobial agents.

- Clinical Trials: Moving from in vitro studies to clinical trials will be essential for validating the therapeutic potential of these compounds in humans.

- Mechanistic Studies: Understanding the mechanisms by which these compounds exert their effects could enhance drug design and efficacy.

Propiedades

Fórmula molecular |

C13H16O3 |

|---|---|

Peso molecular |

220.26 g/mol |

Nombre IUPAC |

7-methoxy-2,2,8-trimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C13H16O3/c1-8-11(15-4)6-5-9-10(14)7-13(2,3)16-12(8)9/h5-6H,7H2,1-4H3 |

Clave InChI |

FXCFNISCGZOEFF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=C1OC(CC2=O)(C)C)OC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.